
3-(4-Fluoro-2-methylphenyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluoro-2-methylphenyl)propan-1-amine is an organic compound that features a fluorinated aromatic ring and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methylphenyl)propan-1-amine typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with propylamine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
化学反应分析
Types of Reactions
3-(4-Fluoro-2-methylphenyl)propan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The aromatic ring can be hydrogenated under high pressure and temperature.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Hydrogenated aromatic rings.
Substitution: Hydroxyl or amino-substituted aromatic compounds.
科学研究应用
3-(4-Fluoro-2-methylphenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
- 4-Fluoro-2-methylphenol
- 4-Fluoro-2-methylphenylacetic acid
- 4-Fluorobenzylamine
Uniqueness
3-(4-Fluoro-2-methylphenyl)propan-1-amine is unique due to the presence of both a fluorinated aromatic ring and a propylamine group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications.
属性
分子式 |
C10H14FN |
|---|---|
分子量 |
167.22 g/mol |
IUPAC 名称 |
3-(4-fluoro-2-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3 |
InChI 键 |
PYPZNRJQQIICNK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)F)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


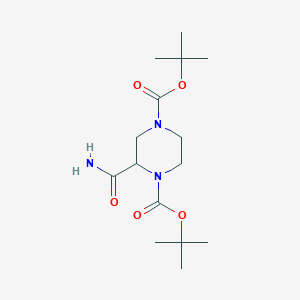

![8-(Tetrahydropyran-4-yl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile](/img/structure/B8692112.png)
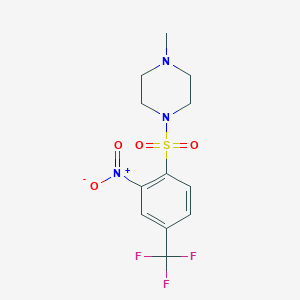
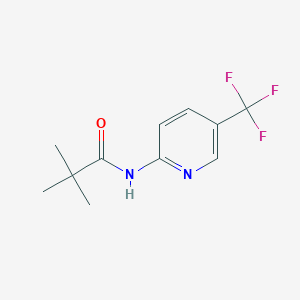
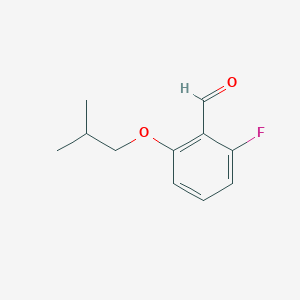

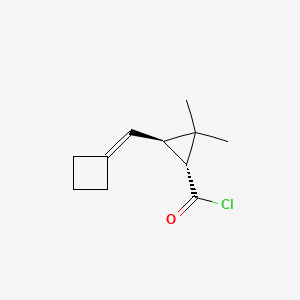
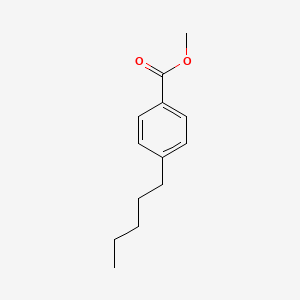
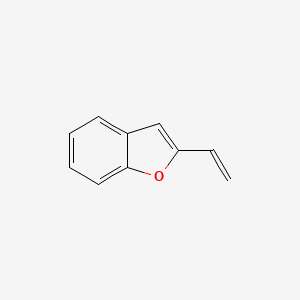
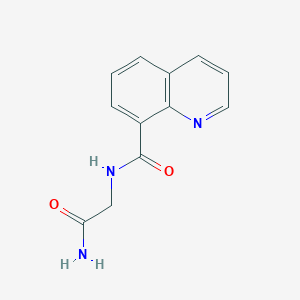
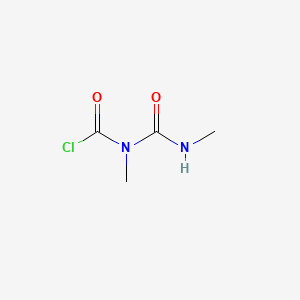
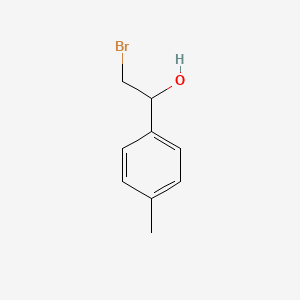
![4-[2-(4-Chlorophenyl)ethoxy]benzaldehyde](/img/structure/B8692199.png)
